molecular formula C20H24N6O8S B591479 2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate CAS No. 134764-36-6

2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate

Cat. No.: B591479
CAS No.: 134764-36-6
M. Wt: 508.506
InChI Key: YQUHCUDAYCVQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the nitrothiazole ring: This can be achieved through the nitration of thiazole derivatives.

    Azo coupling reaction: The nitrothiazole intermediate is then coupled with aniline derivatives to form the azo compound.

    Acetylation: The final step involves the acetylation of the amino groups with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetoxyethyl and methoxy groups can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties can be explored for the development of new drugs.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The nitrothiazole and azo groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5’-[Bis(2-methoxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound has a similar structure but with methoxyethyl groups instead of acetoxyethyl groups.

    5’-[Bis(2-hydroxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound features hydroxyethyl groups, which can affect its chemical reactivity and applications.

Uniqueness

The presence of acetoxyethyl groups in 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and potential interactions with biological molecules, thereby affecting its overall properties and applications.

Properties

CAS No.

134764-36-6

Molecular Formula

C20H24N6O8S

Molecular Weight

508.506

IUPAC Name

2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C20H24N6O8S/c1-12(27)22-15-9-17(25(5-7-33-13(2)28)6-8-34-14(3)29)18(32-4)10-16(15)23-24-20-21-11-19(35-20)26(30)31/h9-11H,5-8H2,1-4H3,(H,22,27)

InChI Key

YQUHCUDAYCVQHZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C

Synonyms

Acetamide, N-5-bis2-(acetyloxy)ethylamino-4-methoxy-2-(5-nitro-2-thiazolyl)azophenyl-

Origin of Product

United States

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